10,10'-Dimethyl-9,9'-biacridinium
Overview
Description
10,10’-Dimethyl-9,9’-biacridinium, also known as Lucigenin Bis (N-methylacridinium) Nitrate, is a chemiluminescent probe used for the detection of peroxides in biological systems12. It is used for the generation of chemiluminescence in the presence of a reductant and oxygen23.
Synthesis Analysis
While specific synthesis methods for 10,10’-Dimethyl-9,9’-biacridinium are not readily available, it is known to be used in chemiluminescence research14. It has been developed as an efficient and stable coreactant of lucigenin5.
Molecular Structure Analysis
The molecular formula of 10,10’-Dimethyl-9,9’-biacridinium is C28H22N4O6, and its molecular weight is 510.511. It appears as a light yellow to brown powder or crystal16.
Chemical Reactions Analysis
10,10’-Dimethyl-9,9’-biacridinium is used in chemiluminescence assays to measure reactive oxygen species production and superoxide production3. It generates chemiluminescence in the presence of a reductant and oxygen23.
Physical And Chemical Properties Analysis
10,10’-Dimethyl-9,9’-biacridinium has a melting point of 247 °C16. It is soluble in water1. Its molar extinction coefficient is minimum 150000 (H2O, 260.0 to 261.0 nm) and minimum 33000 (H2O, 368.0 to 369.0 nm)1.Scientific Research Applications
Electron Transfer Oxidation
10,10'-Dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine acts as a unique two-electron donor in electron-transfer oxidation with various organic oxidants. The electron transfer from this compound to oxidants is the rate-determining step, followed by cleavage of the C(9)-C bond to yield acridinyl radical and 10-methylacridinium ion (Fukuzumi & Tokuda, 1992).
Chemiluminescent Reaction Mechanism
The chemiluminescent spectra and electronic spectra of 10,10'-dimethyl-9,9'-biacridinium dinitrate have been studied, revealing a new chemiluminescent reaction mechanism for 9,9'-biacridine derivatives (Huang Jinling, 1999).
Chemiluminescence in Micellar Media
A study on the chemiluminescence of 10,10'-dimethyl-9,9'-biacridinium nitrate in micellar media showed that the quantum efficiency increased markedly compared to isotropic media. This allowed the detection of light emission from the primary excited product, which was previously prohibited due to unrestricted energy transfer in isotropic media (Paleos, Vassilopoulos & Nikokavouras, 1982).
Charge-Transfer Structure and Reduction by Electron Transfer
Lucigenin, a derivative of 10,10'-dimethyl-9,9'-biacridinium, was found to be a charge-transfer (CT) complex. Its reaction with various nucleophiles in the absence of oxygen or oxidizing agents yields different types of products depending on the electron donation power of the nucleophiles, highlighting the importance of the CT structure in these reactions (Maeda, Kashiwabara & Tokuyama, 1977).
Molecular Structure of Photoproducts
The molecular structure of 10,10'-dimethyl-9,10,9',10'-tetrahydro-9,9'-biacridyl, a photoproduct of 10-methylacridinium nitrate, was determined using X-ray methods. This study provides insights into the photoreaction process and molecular structure of the photoproducts (Preuβ, Gieren, Hoppe & Zanker, 1973).
Synthesis of Luminescent Reagents
Various derivatives of 10,10'-dimethyl-9,9'-biacridinium, including dimethyl-9,9'-biacridine and disulfo-9,9'-biacridinium dinitrate, have been synthesized, with some serving as new luminescent reagents (Huang Jinling, 1999).
Chemiluminescence of Adsorbed Biacridylidenes
Studies on the chemiluminescence properties of adsorbed biacridylidenes, including 10,10'-dimethyl-9,9'-biacridylidene, on alumina in benzene slurry describe a new type of chemiluminescence reaction and its properties (Maeda & Yamada, 1989).
Safety And Hazards
10,10’-Dimethyl-9,9’-biacridinium may intensify fire and cause skin and eye irritation1. Precautions include avoiding heat and combustibles, wearing protective gloves and eye protection, and washing thoroughly after handling89.
Future Directions
While specific future directions for 10,10’-Dimethyl-9,9’-biacridinium are not readily available, its use in chemiluminescence research suggests potential applications in the detection and measurement of reactive oxygen species and other peroxides in biological systems12.
Please note that this information is based on available resources and may not include the most recent research or developments.
properties
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULGIHLPACFUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275691 | |
Record name | Lucigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,10'-Dimethyl-9,9'-biacridinium | |
CAS RN |
22103-92-0 | |
Record name | Lucigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.